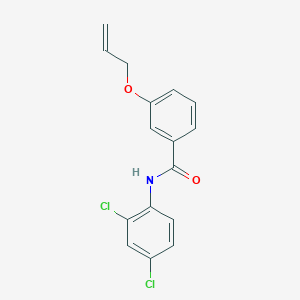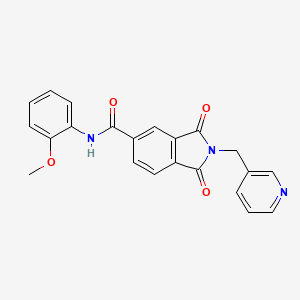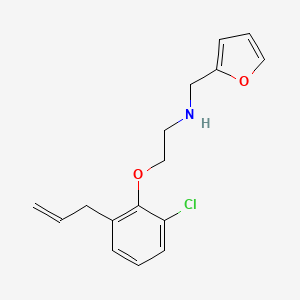
3-(allyloxy)-N-(2,4-dichlorophenyl)benzamide
説明
3-(allyloxy)-N-(2,4-dichlorophenyl)benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known by its chemical formula, C17H15Cl2NO2, and has been the subject of numerous studies exploring its synthesis, mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.
作用機序
The mechanism of action of 3-(allyloxy)-N-(2,4-dichlorophenyl)benzamide is not fully understood, but it is believed to act as an inhibitor of certain enzymes and proteins involved in various cellular processes. This compound has been shown to have a variety of effects on cellular processes, including the regulation of cell growth and proliferation, as well as the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects, including the inhibition of certain enzymes and proteins involved in cellular processes such as DNA replication and repair, as well as the regulation of cell growth and proliferation. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential applications in the treatment of various diseases and disorders.
実験室実験の利点と制限
One of the main advantages of using 3-(allyloxy)-N-(2,4-dichlorophenyl)benzamide in lab experiments is its well-established synthesis method, which allows for reliable and efficient production of this compound. Additionally, this compound has been extensively studied for its potential applications in various fields of research, making it a valuable tool for scientists and researchers. However, one limitation of using this compound in lab experiments is its potential toxicity, which may require careful handling and disposal procedures.
将来の方向性
There are several potential future directions for research on 3-(allyloxy)-N-(2,4-dichlorophenyl)benzamide, including further studies on its mechanism of action and its potential applications in the treatment of various diseases and disorders. Additionally, future research may explore the use of this compound in drug discovery and development, as well as its potential applications in other fields of research, such as materials science and nanotechnology.
科学的研究の応用
3-(allyloxy)-N-(2,4-dichlorophenyl)benzamide has been used in a variety of scientific research applications, including studies on the role of this compound in cancer research, as well as its potential applications in drug discovery and development. This compound has also been studied for its potential use in the treatment of various diseases and disorders, including Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
IUPAC Name |
N-(2,4-dichlorophenyl)-3-prop-2-enoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO2/c1-2-8-21-13-5-3-4-11(9-13)16(20)19-15-7-6-12(17)10-14(15)18/h2-7,9-10H,1,8H2,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGYCJNFIVDKDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-({[4-(dimethylamino)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B4401695.png)
![2-{2-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]ethoxy}benzaldehyde hydrochloride](/img/structure/B4401703.png)
![N-(4-chlorophenyl)-2-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4401714.png)

![3-(4-{[4-(2-chloro-6-nitrophenyl)-1-piperazinyl]carbonyl}phenyl)-2H-chromen-2-one](/img/structure/B4401735.png)
![3-{[(2-chlorobenzyl)amino]carbonyl}phenyl acetate](/img/structure/B4401742.png)
![4-{[(3-methylphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4401747.png)
![1-{4-[2-(1H-imidazol-1-yl)ethoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4401754.png)
![4-{[(4-chloro-2-methoxy-5-methylphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4401755.png)

![1-{2-[(1-chloro-2-naphthyl)oxy]ethyl}-1H-imidazole hydrochloride](/img/structure/B4401769.png)

![1-methyl-4-[3-(4-propoxyphenoxy)propyl]piperazine hydrochloride](/img/structure/B4401787.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methylbutanamide](/img/structure/B4401797.png)